![molecular formula C11H19NO B3078713 5-(Aminomethyl)adamantan-2-OL CAS No. 1053170-70-9](/img/structure/B3078713.png)
5-(Aminomethyl)adamantan-2-OL
Overview
Description
5-(Aminomethyl)adamantan-2-OL is a high-grade pharmaceutical compound acclaimed for its use in chemical synthesis, R&D, and its role as an active pharmaceutical ingredient (API) . It has a unique structure, containing both an alcohol and an amine functional group, which allows for diverse chemical modifications, leading to a wide range of potential drug candidates.
Synthesis Analysis
5-(Aminomethyl)adamantan-2-OL serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis
The molecular formula of 5-(Aminomethyl)adamantan-2-OL is C11H19NO . Its structure contains both an alcohol and an amine functional group. The InChI code is 1S/C11H19NO.ClH.H2O/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;;/h7-10,13H,1-6,12H2;1H;1H2 .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively with the formation of the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .Physical And Chemical Properties Analysis
5-(Aminomethyl)adamantan-2-OL hydrochloride hydrate has a molecular weight of 235.75 . It is a solid at room temperature .Scientific Research Applications
Functional Surfaces and Coatings
1Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review) | Petroleum Chemistry. Link 2Adamantan-2-ol | 700-57-2 - MilliporeSigma. Link Buy 5-(Aminomethyl)adamantan-2-OL | 1221817-92-0 - Smolecule. Link Buy 5-(Aminomethyl)adamantan-2-OL | 1221817-92-0 | BenchChem. Link
Safety and Hazards
Future Directions
Adamantane derivatives, including 5-(Aminomethyl)adamantan-2-OL, have promising applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
properties
IUPAC Name |
5-(aminomethyl)adamantan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWYKRNBLKXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)adamantan-2-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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